(R)-1-Phenyl-1-hexanol, ee 89%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-1-Phenyl-1-hexanol, or (R)-Phenylhexanol, is a chiral alcohol with a wide range of applications in chemical synthesis. It is used as a starting material for the synthesis of several pharmaceuticals, flavors, and fragrances. It has a high ee (enantiomeric excess) of 89%, making it a valuable chiral reagent for asymmetric synthesis.
Scientific Research Applications
(R)-Phenylhexanol is used in the synthesis of chiral compounds for pharmaceuticals, flavors, and fragrances. It is also used as a chiral reagent in asymmetric synthesis. It has been used in the synthesis of a variety of drugs, such as the anti-diabetic drug pioglitazone, the anti-anxiety drug buspirone, and the anti-inflammatory drug celecoxib. It has also been used in the synthesis of various flavors and fragrances, such as menthol, eugenol, and limonene.
Mechanism of Action
(R)-Phenylhexanol acts as a chiral reagent in asymmetric synthesis. It is used to catalyze the reaction of achiral substrates to form chiral products. The reaction is driven by the formation of an enantiomerically pure product, which is favored over the formation of a racemic mixture.
Biochemical and Physiological Effects
(R)-Phenylhexanol has no known biochemical or physiological effects. It is not known to be toxic or have any adverse side effects.
Advantages and Limitations for Lab Experiments
The main advantage of using (R)-Phenylhexanol in lab experiments is its high ee (enantiomeric excess) of 89%. This makes it a valuable chiral reagent for asymmetric synthesis. It is also relatively inexpensive and widely available. The main limitation is that it can only be used to catalyze the reaction of achiral substrates to form chiral products. It cannot be used to catalyze the reaction of two chiral substrates to form a racemic mixture.
Future Directions
There are several possible future directions for (R)-Phenylhexanol. It could be used in the synthesis of more advanced pharmaceuticals, flavors, and fragrances. It could also be used in the synthesis of other chiral compounds, such as amino acids and peptides. It could also be used in the development of new asymmetric synthesis methods. Finally, it could be used to develop new catalytic systems for the synthesis of chiral compounds.
Synthesis Methods
(R)-Phenylhexanol is synthesized from benzaldehyde, which is reacted with 1,6-dibromohexane in the presence of sodium hydroxide in ethanol. The reaction is carried out at room temperature and the product is isolated by distillation. The reaction yields (R)-Phenylhexanol with an ee of 89%.
properties
IUPAC Name |
(1R)-1-phenylhexan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-2-3-5-10-12(13)11-8-6-4-7-9-11/h4,6-9,12-13H,2-3,5,10H2,1H3/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCRDVHXRDRHCP-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C1=CC=CC=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](C1=CC=CC=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.